molecular formula C20H21NO6 B12455934 Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B12455934
M. Wt: 371.4 g/mol
InChI Key: ZFRXMVDSYXTLKZ-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate is an organic compound with a complex molecular structure It is characterized by the presence of a benzene ring substituted with dimethyl ester groups, an ethylphenoxy group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-ethylphenol with acetic anhydride to form 4-ethylphenoxyacetate.

    Amidation Reaction: The intermediate is then reacted with 5-amino-1,3-dimethylbenzene-1,3-dicarboxylate under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • Dimethyl 5-{[(4-methylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate
  • Dimethyl 5-{[(4-ethoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenoxy group (e.g., ethyl vs. methyl or ethoxy).
  • Chemical Properties: These differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
  • Applications: While similar compounds may have overlapping applications, the unique substituents can confer specific advantages in certain contexts, such as enhanced binding affinity or improved material properties.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

dimethyl 5-[[2-(4-ethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H21NO6/c1-4-13-5-7-17(8-6-13)27-12-18(22)21-16-10-14(19(23)25-2)9-15(11-16)20(24)26-3/h5-11H,4,12H2,1-3H3,(H,21,22)

InChI Key

ZFRXMVDSYXTLKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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